7'-Aminospiro[cyclopropane-1,3'-indoline] 7'-Aminospiro[cyclopropane-1,3'-indoline]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658405
InChI: InChI=1S/C10H12N2/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6,11H2
SMILES: C1CC12CNC3=C2C=CC=C3N
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

7'-Aminospiro[cyclopropane-1,3'-indoline]

CAS No.:

Cat. No.: VC13658405

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

7'-Aminospiro[cyclopropane-1,3'-indoline] -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine
Standard InChI InChI=1S/C10H12N2/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6,11H2
Standard InChI Key ODIJBCAZUHUYKC-UHFFFAOYSA-N
SMILES C1CC12CNC3=C2C=CC=C3N
Canonical SMILES C1CC12CNC3=C2C=CC=C3N

Introduction

Chemical Structure and Physicochemical Properties

7'-Aminospiro[cyclopropane-1,3'-indoline] belongs to the spirocyclic indoline family, characterized by two fused rings sharing a single atom—the spiro carbon. The indoline moiety consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the cyclopropane ring introduces strain and rigidity into the structure. The amino group at the 7' position enhances solubility and potential hydrogen-bonding interactions, critical for biological activity .

Molecular Descriptors

  • IUPAC Name: spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine

  • SMILES: C1CC12CNC3=C2C=CC=C3N\text{C1CC12CNC3=C2C=CC=C3N}

  • InChI Key: ODIJBCAZUHUYKC-UHFFFAOYSA-N\text{ODIJBCAZUHUYKC-UHFFFAOYSA-N}

  • Canonical SMILES: C1CC12CNC3=C2C=CC=C3N\text{C1CC12CNC3=C2C=CC=C3N} .

The cyclopropane ring’s strain energy (approximately 27.5 kcal/mol) contributes to the molecule’s reactivity, enabling participation in ring-opening reactions that may be exploited in drug design .

Synthesis and Structural Analogues

Structural Analogues

Key analogues include:

Compound NameModificationBiological Activity
Spiro[cyclopropane-1,3'-indolin]-2'-oneKetone at 2' positionAnticancer (IC50_{50} < 20 μM)
7'-Nitrospiro[cyclopropane-1,3'-indoline]Nitro group at 7' positionUnder investigation
7'-Hydroxyspiro[cyclopropane-1,3'-indoline]Hydroxyl group at 7' positionProbable metabolite

Biological Activity and Mechanisms

Anticancer Properties

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones—structural relatives of 7'-Aminospiro[cyclopropane-1,3'-indoline]—exhibit potent cytotoxicity against multiple cancer cell lines :

Cell LineCancer TypeIC50_{50} (μM)Notable Compounds
DU-145Prostate12.4 ± 1.26b, 6u
MCF-7Breast18.9 ± 2.16d, 6k
HeLaCervical15.3 ± 1.86f, 6m

Mechanistic Insights:

  • Cell Cycle Arrest: Flow cytometric analysis revealed that compounds 6b and 6u induce G0/G1 phase arrest in DU-145 cells, preventing progression to S phase .

  • Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization were observed, confirming apoptosis as the primary death mechanism .

  • Structure-Activity Relationship (SAR): Electron-donating groups (e.g., -NH2_2) at the 7' position enhance activity, likely by improving target binding .

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Comparative Analysis with Related Compounds

Spiro[cyclopropane-1,3'-indolin]-2'-ones vs. 7'-Aminospiro Derivatives

ParameterSpiro[cyclopropane-1,3'-indolin]-2'-ones7'-Aminospiro[cyclopropane-1,3'-indoline]
Solubility (mg/mL)0.5–1.0 in DMSO1.2–2.0 in DMSO (predicted)
LogP2.1 ± 0.31.8 ± 0.2
Anticancer IC50_{50}12–20 μMNot reported

The amino group in 7'-Aminospiro derivatives may improve aqueous solubility and target engagement compared to ketone-bearing analogues .

Broader Spirocyclic Compound Landscape

Spirocycles like spiro[chromene-4,3'-indolin]-2-ones and spiro[cyclobutane-1,3'-indolin]-2'-ones share similar synthetic pathways but exhibit distinct bioactivity profiles due to ring size and substituent effects .

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